Ulotaront hydrochloride

Schizophrenia Antipsychotic Mechanism Receptor Binding

Conventional D2-antagonist antipsychotic standards (e.g., haloperidol, risperidone) confound TAAR1 signaling studies with off-target dopaminergic effects, undermining mechanistic reproducibility. Ulotaront hydrochloride eliminates this confound through a fundamentally distinct, non-D2/5-HT2A pharmacology. • TAAR1 EC50 = 0.140 μM; 5-HT1A EC50 = 2.3 μM; D2 Ki > 10,000 nM (>3,100-fold selectivity) - clean probe for TAAR1-mediated G protein signaling without dopaminergic interference • Validated in PCP-induced hyperlocomotion, amphetamine-induced hyperlocomotion, and conditioned avoidance response (CAR) paradigms; PANSS negative subscale effect size 0.37 (Phase 2) • DAT-sparing profile distinct from RO5166017/RO5256390 - essential comparator for dissecting TAAR1 vs. DAT contributions to dopamine homeostasis Supplied as ≥98% purity solid with high aqueous solubility (44 mg/mL) and low plasma protein binding for reproducible in vitro and in vivo assays.

Molecular Formula C9H14ClNOS
Molecular Weight 219.73 g/mol
CAS No. 1310422-41-3
Cat. No. B1649295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlotaront hydrochloride
CAS1310422-41-3
Molecular FormulaC9H14ClNOS
Molecular Weight219.73 g/mol
Structural Identifiers
SMILESCNCC1C2=C(CCO1)C=CS2.Cl
InChIInChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1
InChIKeyJRDQGVVFSHRVTL-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ulotaront Hydrochloride Procurement: First-in-Class TAAR1/5-HT1A Agonist for Schizophrenia Research


Ulotaront hydrochloride (CAS 1310422-41-3; INN: ulotaront; developmental codes SEP-363856, SEP-856) is a synthetic thienopyran derivative and the hydrochloride salt of the active pharmaceutical ingredient ulotaront [1]. It functions as a first-in-class, orally active, and CNS-penetrant agonist at trace amine-associated receptor 1 (TAAR1) with additional agonist activity at the serotonin 5-HT1A receptor [2]. Discovered through a phenotype-based, target-agnostic screening approach optimized to exclude D2 and 5-HT2A receptor antagonism, ulotaront is an investigational antipsychotic agent that received FDA Breakthrough Therapy Designation in 2019 for the treatment of schizophrenia [3]. Its molecular formula as the hydrochloride salt is C9H14ClNOS, with a molecular weight of 219.73 g/mol [1].

TAAR1 and 5-HT1A receptor agonist tool compound for CNS pathway studies
Non-D2 mechanism supports schizophrenia research models without dopaminergic confounds
CNS-penetrant probe suitable for behavioral and signaling assays investigating TAAR1-mediated neurotransmission

Why Ulotaront Hydrochloride Cannot Be Interchanged with Conventional Antipsychotics


Ulotaront hydrochloride cannot be substituted with conventional antipsychotic reference standards in research settings because it operates through a fundamentally distinct receptor pharmacology. Unlike all currently marketed antipsychotics—both first-generation (e.g., haloperidol) and second-generation (e.g., risperidone, olanzapine)—which derive their therapeutic effects primarily from dopamine D2 receptor antagonism, ulotaront exhibits negligible binding affinity for D2 and 5-HT2A receptors [1]. Its mechanism relies instead on agonism at TAAR1 and 5-HT1A receptors, a dual-target profile that is not replicated by any approved antipsychotic [2]. Consequently, using a generic D2 antagonist as a substitute in mechanistic studies or behavioral assays will fail to recapitulate ulotaront's non-dopaminergic pharmacological signature and may produce confounding off-target effects, particularly in experiments designed to interrogate TAAR1-mediated modulation of dopaminergic and serotonergic neurotransmission [3].

Attribute
Ulotaront HCl
Typical D2 Antipsychotics
Primary Mechanism
TAAR1 agonism + 5-HT1A partial agonism
D2 receptor antagonism
D2 Binding
Negligible binding
High affinity
Pharmacological Signature
Non-dopaminergic; TAAR1-mediated modulation
Dopaminergic D2 blockade dominant

Substitution with a D2 antagonist may not recapitulate TAAR1/5-HT1A-mediated effects and can introduce off-target dopaminergic confounds in mechanistic studies.

Quantitative Differentiation Evidence: Ulotaront Hydrochloride vs. Comparators


Non-D2 Receptor Pharmacology: Ulotaront vs. Standard Antipsychotics

Ulotaront demonstrates negligible binding affinity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets of all currently marketed antipsychotics [1]. In competitive radioligand binding assays against a panel of over 40 CNS receptors and transporters, ulotaront exhibited no significant displacement (Ki > 10 μM) at D2, 5-HT2A, 5-HT2C, H1, M1-M5, and α1-adrenergic receptors [1]. In contrast, standard second-generation antipsychotics such as risperidone and olanzapine exhibit high-affinity D2 antagonism (Ki values typically in the low nanomolar range, e.g., risperidone Ki = 3-4 nM at D2) and potent 5-HT2A antagonism [2]. Ulotaront instead acts as an agonist at TAAR1 (EC50 = 0.14 μM in human TAAR1-Gα16 CHO cells) and a partial agonist at 5-HT1A (EC50 = 2.3 μM, Emax = 68% relative to 5-HT) [1].

D2 Receptor Binding
Head-to-head
Ki > 10 µM vs. risperidone Ki ≈ 3 nM (>1,000-fold lower affinity)
Distinct non-dopaminergic receptor profile
Radioligand binding assays, human recombinant receptors
Schizophrenia Antipsychotic Mechanism Receptor Binding

Clinical Efficacy Signal in Phase 2: PANSS Reduction vs. Placebo

In a 4-week, randomized, double-blind, placebo-controlled Phase 2 trial (NCT02969382) in acutely psychotic adults with schizophrenia, ulotaront (flexible dose 50 or 75 mg/day) demonstrated statistically significant improvement on the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo [1]. The least-squares mean reduction from baseline to week 4 was -17.2 points for ulotaront versus -9.7 points for placebo (P=0.001), yielding an effect size of 0.45 [1]. Significant improvements were also observed on PANSS positive subscale (effect size 0.32, P=0.019), PANSS negative subscale (effect size 0.37, P=0.008), and PANSS general psychopathology subscale (effect size 0.51, P<0.001) [1]. A subsequent 26-week open-label extension demonstrated sustained improvement and a 67% completion rate [2].

Phase 2 PANSS Total
Endpoint context
LS mean reduction -17.2 vs. -9.7 points (P=0.001, ES=0.45)
Reported endpoint change in acute schizophrenia study
4-week RCT, N=245, PANSS total ≥80 at baseline
Clinical Trial Schizophrenia PANSS

Phase 3 Trial Failure: Differentiating Efficacy Evidence from Later Negative Data

Ulotaront failed to meet its primary endpoint in two pivotal Phase 3 trials (DIAMOND 1 and DIAMOND 2) evaluating efficacy in adults with acute psychotic symptoms of schizophrenia [1]. In these 6-week studies, ulotaront showed numerical trends favoring treatment but did not achieve statistically significant separation from placebo on the PANSS total score [1]. The sponsors attributed this outcome partly to an unexpectedly high placebo response rate, a known challenge in contemporary schizophrenia trials [1]. A subsequent systematic review and dose-response meta-analysis of three RCTs (n=1,144) indicated that the 100 mg dose provided the greatest improvement in PANSS total score (standardized mean difference = -0.23 [95% CI: -0.43, -0.02]), though effect sizes were small [2]. This negative Phase 3 outcome differentiates ulotaront from approved antipsychotics that have demonstrated robust Phase 3 efficacy.

Phase 3 Primary Endpoint
Endpoint context
Failed to separate from placebo (DIAMOND 1 & DIAMOND 2)
Efficacy signal not replicated; high placebo response context
100 mg SMD -0.23 [95% CI -0.43, -0.02]; 6-week trials
Phase 3 Clinical Trial Efficacy Placebo Response

Differential DAT Interaction: Ulotaront vs. Other TAAR1 Agonists

Among TAAR1 agonists, ulotaront exhibits a distinct pharmacological profile at the dopamine transporter (DAT) [1]. A comparative study evaluated ulotaront alongside RO5166017 and RO5256390 (Hoffmann-La Roche TAAR1 agonists) for direct DAT binding and functional effects [1]. Ulotaront did not directly bind to DAT nor inhibit dopamine uptake in vitro, whereas RO5166017 and RO5256390 both demonstrated direct DAT binding and inhibited dopamine uptake [1]. In pretreatment paradigms, ulotaront and RO5256390 both reduced dopamine uptake by approximately 50% in cultured cells and rodent synaptosomes, while RO5166017 pretreatment increased dopamine uptake by a similar magnitude [1]. Ulotaront also did not increase amphetamine-induced dopamine efflux, in contrast to RO5166017 which enhanced efflux in a TAAR1-dependent manner [1].

DAT Interaction
Head-to-head
No direct DAT binding vs. RO5166017 and RO5256390 which bind DAT
Distinct DAT-sparing TAAR1 agonist profile
Cultured cells, rodent synaptosomes; differential uptake effects
Dopamine Transporter TAAR1 Agonists Mechanistic Differentiation

BCS Class 1 Designation and Favorable ADME Profile vs. Typical CNS Drugs

Ulotaront exhibits a favorable ADME profile that differentiates it from many CNS-active small molecules [1]. In vitro ADME characterization revealed ulotaront is a compound of high solubility, high permeability, and low plasma protein binding, leading to its designation as a BCS (Biopharmaceutics Classification System) Class 1 compound by the US FDA [1]. Preclinical pharmacokinetic studies in rats and mice demonstrated rapid absorption, greater than 70% oral bioavailability, a volume of distribution of approximately 3.5 L/kg, a half-life of 1.5-4 hours, clearance of 12-43 mL/min/kg, and good penetration across the blood-brain barrier [1]. Metabolism is mediated via both NADPH-dependent and NADPH-independent pathways, with CYP2D6 as the major metabolizing enzyme. Ulotaront is an inducer of CYP2B6 and an inhibitor of CYP2D6, OCT1, and OCT2, though the potential for clinically significant drug-drug interactions is predicted to be remote [1]. In contrast, many antipsychotics (e.g., clozapine, olanzapine) exhibit BCS Class 2 or 4 properties with lower solubility/permeability and higher protein binding.

Oral Bioavailability & BCS
Class-level
>70% bioavailability; BCS Class 1; brain penetrant
Favorable ADME for CNS research applications
Preclinical rat and mouse PK; low protein binding
ADME Bioavailability Blood-Brain Barrier Drug-Drug Interaction

Negative Symptom Improvement: Ulotaront vs. Placebo and Class Benchmark

Ulotaront demonstrated statistically significant improvement in negative symptoms of schizophrenia, a domain where conventional antipsychotics typically show limited efficacy [1]. In the Phase 2 acute trial, ulotaront reduced the PANSS negative subscale score by -3.1 points compared to -1.6 points for placebo (P=0.008), with an effect size of 0.37 [1]. A systematic review and dose-response meta-analysis of three RCTs (n=1,144) subsequently confirmed that the 100 mg dose provided the greatest improvement in PANSS negative symptom score, with a standardized mean difference of -0.28 [95% CI: -0.48, -0.08] versus placebo [2]. For context, meta-analyses of second-generation antipsychotics report effect sizes for negative symptom improvement typically in the range of 0.2-0.3, suggesting ulotaront's effect size (0.37 in Phase 2) compares favorably, though this finding requires replication [3].

Negative Symptom Score
Endpoint context
PANSS negative subscale -3.1 vs. -1.6 (P=0.008, ES=0.37)
Reported negative symptom score change in Phase 2
Meta-analysis SMD -0.28 at 100 mg; cross-study context
Negative Symptoms Schizophrenia Clinical Efficacy

High-Value Research Applications for Ulotaront Hydrochloride Procurement


TAAR1 Receptor Pharmacology and Signal Transduction Studies

Ulotaront hydrochloride serves as a first-in-class, CNS-active TAAR1 agonist for investigating TAAR1-mediated G protein signaling pathways and downstream effects on dopaminergic, serotonergic, and glutamatergic neurotransmission. Its non-D2 receptor profile enables clean interrogation of TAAR1 biology without confounding D2 antagonist effects [1]. The compound's well-characterized in vitro ADME properties—including high solubility, high permeability, and low plasma protein binding—facilitate reproducible cell-based and ex vivo assays [2].

Preclinical Behavioral Models of Antipsychotic-Like Activity Without D2 Antagonism

Ulotaront has demonstrated broad efficacy in animal models predictive of antipsychotic activity, including phencyclidine (PCP)-induced hyperlocomotion, amphetamine-induced hyperlocomotion, and conditioned avoidance response (CAR) paradigms [1]. Because ulotaront does not antagonize D2 receptors, it provides a unique tool compound for dissociating antipsychotic-like behavioral effects from D2-mediated motor side effects (e.g., catalepsy) in rodent models [1].

Investigating Negative Symptom Pathophysiology in Schizophrenia Models

Given the observed effect on negative symptoms in clinical studies (PANSS negative subscale effect size 0.37 in Phase 2 [3]), ulotaront is particularly well-suited for preclinical research targeting negative symptom domains such as social withdrawal, anhedonia, and amotivation. It can be deployed in rodent models of social interaction deficits, chronic mild stress paradigms, and other assays relevant to negative symptom circuitry, offering a non-D2 pharmacological probe for this poorly addressed symptom domain [3].

Comparative TAAR1 Agonist Profiling and DAT Interaction Studies

Ulotaront's distinct interaction profile with the dopamine transporter—specifically its lack of direct DAT binding compared to other TAAR1 agonists such as RO5166017 and RO5256390—makes it an essential comparator for studies aimed at dissecting TAAR1-mediated versus DAT-mediated effects on dopamine homeostasis [4]. Researchers investigating the structural determinants of TAAR1 agonist selectivity or the functional consequences of differential DAT engagement should include ulotaront as a reference compound with a defined, DAT-sparing profile [4].

Application
Selection Property
Validation Focus
TAAR1 signaling pathway research
Non-D2 TAAR1/5-HT1A agonist tool
G protein signaling, dopaminergic and serotonergic modulation
Antipsychotic-like behavioral models without D2 antagonism
Reported activity in PCP/amphetamine models (non-D2)
Dissociation of behavior from D2-mediated motor effects
Negative symptom circuitry research
Observed negative symptom score improvement in clinical study
Social withdrawal, anhedonia models, TAAR1-mediated effects
Comparative TAAR1 agonist profiling (DAT interaction)
DAT-sparing TAAR1 agonist profile
Structural determinants of TAAR1 vs. DAT engagement

Technical Documentation Hub

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